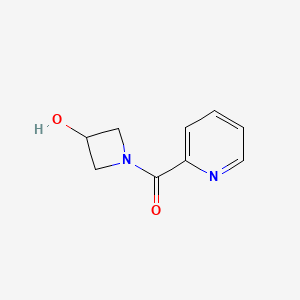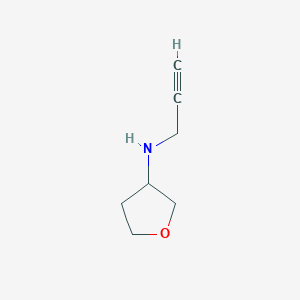
3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide
Übersicht
Beschreibung
“3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide” is a chemical compound with the molecular weight of 303.45 . It contains a 1,2,3,4-tetrahydroquinoline moiety, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide” is complex, with a tetrahydroquinoline ring attached to a thiophene ring via a carboxamide linkage . The InChI code for this compound is provided in the resources .Wissenschaftliche Forschungsanwendungen
Opioid Receptor Antagonism
- A study synthesized analogs of a kappa-opioid receptor antagonist, showing that modifications to the tetrahydroquinoline structure, similar to 3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide, can maintain high potency and selectivity for the kappa receptor. This research has implications for opioid receptor function and drug development (Cueva et al., 2009).
Antipsychotic Agents
- Heterocyclic analogs similar to the compound of interest were synthesized and evaluated for their potential as antipsychotic agents. These analogs showed promise in their ability to bind to dopamine and serotonin receptors, indicating their potential application in treating psychotic disorders (Norman et al., 1996).
Antimicrobial Activity
- Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and evaluated for their antimycobacterial activity. This study highlights the potential of such compounds in developing new antitubercular agents (Marvadi et al., 2020).
Chemotherapy Research
- Carboxamide derivatives of benzofuro[2,3-b]quinoline and similar compounds were synthesized and tested for cytotoxic activity against cancer cell lines, demonstrating the potential application of these compounds in cancer therapy (Bu et al., 2000).
Chemical Sensor Development
- A study designed and synthesized novel chemosensors based on 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolines for the selective recognition of Pd2+ ions. Such compounds could be used in environmental monitoring and industrial processes (Shally et al., 2020).
Polymer Science
- New thiophene derivatives were synthesized and used as photostabilizers for rigid poly(vinyl chloride), indicating the role of these compounds in enhancing the durability of polymers (Balakit et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10-6-8-19-14(10)15(18)17-12-4-5-13-11(9-12)3-2-7-16-13/h4-6,8-9,16H,2-3,7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISHSIFMHAXKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=CC3=C(C=C2)NCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid](/img/structure/B1428879.png)
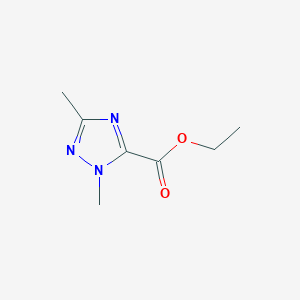

![4-[(4-Methylpyrimidin-2-yl)oxy]aniline](/img/structure/B1428885.png)
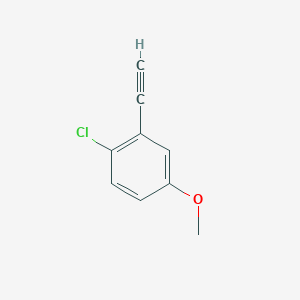

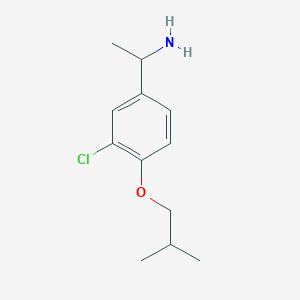


![2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1428894.png)


